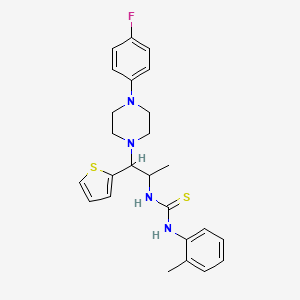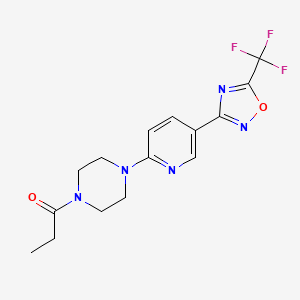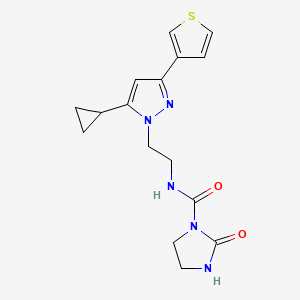
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H17FN2O4S and its molecular weight is 352.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent Molecular Probes
The design and utilization of fluorescent molecular probes have been explored to study various biological events and processes. Compounds incorporating dimethylisoxazole and fluorophenyl sulfonyl groups, similar to the one , have demonstrated strong solvent-dependent fluorescence. This property makes them suitable for developing ultrasensitive fluorescent molecular probes, which are crucial for investigating intramolecular charge transfer and environmental effects on fluorescence in biological systems (Diwu et al., 1997).
Organic Synthesis
In the realm of organic synthesis, innovative methods have been developed for creating complex molecules. For instance, organocatalytic reactions involving compounds with structural features similar to the one described have enabled the regiospecific synthesis of diverse and pharmacologically relevant structures, such as 1,5-disubstituted triazoles, showcasing the compound's versatility in synthetic applications (Ramachary et al., 2015).
Biological Activities
The investigation into the biological activities of molecules containing dimethylisoxazole and fluorophenyl sulfonyl groups has yielded promising results. These compounds have been characterized for their antioxidant and antibacterial properties, indicating significant potential in the development of new therapeutic agents. Such studies underscore the importance of these compounds in medicinal chemistry and drug discovery processes (Saraç et al., 2020).
特性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-10-15(11(2)23-18-10)7-16(20)19-8-14(9-19)24(21,22)13-5-3-12(17)4-6-13/h3-6,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSQXLWSAUQRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dichlorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007114.png)


![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3007117.png)





![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-3-fluorobenzamide](/img/structure/B3007128.png)

